N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide
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Overview
Description
The compound “N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety and a xanthene moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Xanthenes are a class of organic compounds with diverse applications in dye, pharmaceutical, and materials industries.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without specific information or a provided structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Imidazo[1,2-a]pyridines can undergo a variety of reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of imidazo[1,2-a]pyridines include good stability and significant biological activity .Scientific Research Applications
Synthesis and Structural Elucidation
Researchers have developed methods for synthesizing and characterizing compounds structurally related to N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide. For instance, Joshi et al. (2022) prepared a series of N-substituted phenyl-2-methyl-4-phenyl-1,4-dihydropyrimido benzimidazoles through a cyclocondensation process, determining their structures using various spectroscopic techniques (Joshi, Chauhan, Bhatt, & Dave, 2022). Similarly, Fadda et al. (2013) used a key intermediate, N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, for the synthesis of new tetrahydropyrimidine derivatives, highlighting the structural diversity achievable through various synthetic routes (Fadda, Bondock, Khalil, & Tawfik, 2013).
Antiparasitic and Anticancer Properties
Certain derivatives of the imidazo[1,2-a]pyridine framework have demonstrated significant biological activities. Sundberg et al. (1990) reported on the trypanocidal activity of quaternary 2-phenylimidazo[1,2-a]pyridinium salts against Trypanosoma rhodesiense, showing potential for antiparasitic applications (Sundberg, Dahlhausen, Manikumar, Mavunkel, Biswas, Srinivasan, Musallam, Reid, & Ager, 1990). Additionally, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities, which opens avenues for therapeutic research in cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Complexation and Binding Properties
The complexation properties of related compounds have also been explored, particularly in the context of lanthanide complexation. Kobayashi et al. (2019) investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, providing insights into potential applications in separation science and material chemistry (Kobayashi, Akutsu, Nakase, Suzuki, Shiwaku, & Yaita, 2019).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, many imidazo[1,2-a]pyridines have been found to have significant biological activity, including acting as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-18-8-7-15-31-17-23(30-27(18)31)19-9-6-10-20(16-19)29-28(32)26-21-11-2-4-13-24(21)33-25-14-5-3-12-22(25)26/h2-17,26H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUKTXMIVOIBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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